(S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid
Overview
Description
R(+)-IAA-94 is a potent indanyloxyacetic acid blocker of epithelial chloride channels. IC50 value: Target: IAA-94 has been employed in modulating chloride channel function to probe the dynamics and function of the channels. The high affinity of IAA-94 for the chloride channel has been exploited for isolation and reconstitution of these proteins.
Scientific Research Applications
Analytical Methods in Biological Fluids
A specific gas-liquid chromatography (GLC) method has been developed to determine (S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid, a novel saluretic uricosuric agent, in biological fluids. This procedure is essential for accurately measuring the presence and concentration of this compound in plasma and urine, making it crucial for pharmacokinetic studies (Zacchei & Wishousky, 1978).
Metabolic Profiling
The metabolism of this compound was extensively studied in chimpanzees and humans. The research showed that it is well absorbed and extensively metabolized by humans. The findings from these studies are significant for understanding the pharmacokinetics and pharmacodynamics of the compound in clinical settings (Zacchei et al., 1978).
Pharmacological Activity
The compound has been studied for its pharmacological profile, particularly focusing on its diuretic and antihypertensive properties. Understanding the efficacy and mechanism of action of this compound is critical for its potential therapeutic applications in conditions like hypertension (Ong et al., 1987).
Chemical Synthesis and Structural Studies
Chemical synthesis and structural studies of related compounds provide insights into the molecular structure and properties of (S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid. These studies are fundamental for the development of new derivatives with potentially improved pharmacological profiles (Crombie & Mistry, 1991).
Biological and Physiological Effects
Research into the physiological disposition of this compound in various animal models, such as rats, dogs, and monkeys, offers valuable information on how it is absorbed, metabolized, and excreted. Such studies are critical for assessing the safety and efficacy of the compound in preclinical studies (Zacchei & Wishousky, 1976).
properties
IUPAC Name |
2-[[(2S)-6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349647 | |
Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid | |
CAS RN |
54197-31-8 | |
Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid (IAA-94)?
A1: (S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid (IAA-94) acts primarily as a chloride channel blocker. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to chloride channels, inhibiting the flow of chloride ions across cell membranes. This blockade can have diverse downstream effects depending on the specific type of chloride channel and the cell type involved.
Q2: How does IAA-94's chloride channel blocking activity influence the effects of angiotensin II in Wistar Kyoto (WKY) rats?
A2: In WKY rats, IAA-94 attenuates the effects of angiotensin II on renal hemodynamics and tubuloglomerular feedback (TGF) response. [] This suggests that chloride channels susceptible to IAA-94 play a role in mediating angiotensin II-induced vasoconstriction and TGF response modulation in these animals.
Q3: Does IAA-94 have the same effect on angiotensin II responses in Spontaneously Hypertensive Rats (SHR) as in WKY rats?
A3: No, unlike in WKY rats, IAA-94 does not alter the enhanced renal vasoconstrictor and TGF responses to angiotensin II observed in SHR. [] This suggests a potential difference in the role or sensitivity of chloride channels to IAA-94 in SHR compared to WKY rats.
Q4: Can IAA-94 affect the actions of endothelin (ET)?
A4: Yes, IAA-94 has been shown to attenuate endothelin (ET)-induced effects in cultured vascular smooth muscle cells (VSMCs) and in the renal microcirculation. [] This suggests a role for chloride channels in mediating ET's vasoconstrictor mechanisms.
Q5: How does IAA-94 affect endothelin-induced changes in intracellular calcium concentration ([Ca2+]i) in VSMCs?
A5: While IAA-94 does not affect the initial peak [Ca2+]i response to endothelin, it significantly reduces the sustained elevation of [Ca2+]i. [] This suggests that chloride channel opening contributes to the sustained [Ca2+]i increase following endothelin stimulation.
Q6: What is the effect of IAA-94 on endothelin-induced membrane potential changes?
A6: IAA-94 effectively blunts the membrane depolarization induced by endothelin. [] This further supports the involvement of chloride channels in endothelin-mediated signaling, as chloride efflux through these channels can contribute to membrane depolarization.
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